Product packaging for 6-Heptynoyl chloride(Cat. No.:)

6-Heptynoyl chloride

Cat. No.: B15157152
M. Wt: 144.60 g/mol
InChI Key: IGJGYTOFEMWVMW-UHFFFAOYSA-N
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Description

6-Heptynoyl chloride is a versatile building block in organic synthesis that features a terminal alkyne group, enabling click chemistry applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactive acyl chloride is primarily used for introducing the heptynoyl moiety into target molecules, facilitating the synthesis of alkynyl-functionalized polymers, lipids, and probes for chemical biology. Researchers value it for creating cross-linkable materials and as a precursor for bioactive compound libraries. The terminal alkyne allows for efficient bioconjugation and post-synthetic modification, making it valuable in materials science and drug discovery research. As a highly reactive compound, it undergoes typical acyl chloride reactions including esterifications and amide couplings, often under mild conditions. Handle with care in a controlled, anhydrous environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClO B15157152 6-Heptynoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-ynoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJGYTOFEMWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Heptynoyl Chloride

Classical Approaches for Acid Chloride Formation from Carboxylic Acid Precursors

The conversion of carboxylic acids into acid chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent reactions. The synthesis of 6-heptynoyl chloride from its corresponding carboxylic acid, 6-heptynoic acid, is efficiently achieved using classical chlorinating agents.

Thionyl Chloride Mediated Synthesis of this compound

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts. eastindiachemicals.comresearchgate.net The reaction of 6-heptynoic acid with thionyl chloride proceeds to form this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture. eastindiachemicals.com

For a clean reaction, it is common to use an excess of thionyl chloride, which can also act as the solvent, or to use an inert solvent such as dichloromethane (B109758) or toluene. reddit.com The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. While the reaction can often proceed at room temperature, gentle heating may be applied to ensure completion. reddit.com A typical laboratory procedure involves stirring the carboxylic acid with a few equivalents of thionyl chloride until the evolution of gas ceases. reddit.com Any excess thionyl chloride is then removed under reduced pressure, often with an azeotropic solvent like toluene, to yield the crude acyl chloride, which is often used without further purification. reddit.comcore.ac.uk

Alternative Chlorinating Reagents for Carboxylic Acid Activation

Besides thionyl chloride, other reagents can be employed for the synthesis of acyl chlorides from carboxylic acids. Oxalyl chloride ((COCl)₂) is a common and effective alternative. vulcanchem.com The reaction with oxalyl chloride is often preferred for its milder conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl). vulcanchem.com This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). vulcanchem.com The synthesis of this compound from hept-6-ynoic acid using oxalyl chloride in the presence of catalytic DMF has been documented to achieve yields exceeding 80% under anhydrous conditions. vulcanchem.com

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent that can convert carboxylic acids to their corresponding acyl chlorides. google.com The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). google.com

Advanced Methodologies for Efficient Conversion to this compound

Modern synthetic chemistry continually seeks more efficient, selective, and milder methods for chemical transformations. This includes the synthesis of acid chlorides, where advanced reagents and catalytic systems offer advantages over classical approaches.

Carbodiimide-Based Coupling Reagents in Acid Chloride Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are well-known coupling agents, primarily for amide and ester bond formation. peptide.commdpi.com While not the most direct route to acyl chlorides, their mechanism involves the activation of the carboxylic acid to form a reactive O-acylisourea intermediate. maynoothuniversity.ie In the presence of a chloride source, this intermediate can, in principle, be converted to the corresponding acyl chloride. However, their primary application in the context of activating carboxylic acids like 6-heptynoic acid is for direct coupling with nucleophiles, bypassing the need to isolate the often-sensitive acyl chloride. ub.edunih.gov For instance, 6-heptynoic acid has been activated with EDC in the presence of N-hydroxysuccinimide (NHS) to form an active ester for subsequent reactions. nih.gov

Catalytic Strategies for Enhanced Yields and Selectivity

The development of catalytic methods for chemical synthesis is a major focus of modern research, aiming to improve efficiency and reduce waste. nih.gov In the context of acid chloride synthesis, the use of a catalytic amount of DMF with oxalyl chloride is a classic example of catalysis that significantly enhances the reaction rate. vulcanchem.com

More advanced catalytic systems are continually being developed for a wide range of transformations. frontiersin.orgbeilstein-journals.org While specific examples of novel catalytic systems solely for the synthesis of this compound are not extensively documented in readily available literature, the broader field of catalysis offers potential avenues. For instance, synergistic catalysis, which involves the simultaneous activation of both reacting partners by two distinct catalysts, has emerged as a powerful strategy for developing new reactions. nih.gov Such approaches could potentially be applied to the synthesis of acyl chlorides under even milder conditions with higher selectivity.

Considerations for Preparation and Handling in Research Settings

This compound is a reactive chemical and requires careful handling in a research environment. vulcanchem.com As an acyl chloride, it is sensitive to moisture and will readily hydrolyze back to the carboxylic acid. Therefore, all reactions involving its synthesis and use should be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon. vulcanchem.com

When preparing this compound, particularly with reagents like thionyl chloride or oxalyl chloride, the reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases such as SO₂, HCl, and CO. eastindiachemicals.comvulcanchem.com Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.

For purification, if necessary, distillation under reduced pressure can be employed for volatile acyl chlorides. reddit.com However, for many applications, the crude this compound, after removal of the excess chlorinating agent and solvent, is of sufficient purity to be used directly in the next synthetic step. reddit.comcore.ac.uk To confirm the formation of the acyl chloride and assess its purity, it can be derivatized to a more stable compound, such as an ester or amide, for analysis by techniques like TLC or HPLC. reddit.com

Crude Product Utilization and Justification in Multi-Step Syntheses

Secondly, the byproducts of the chlorination reaction are typically volatile. When oxalyl chloride is used, the byproducts are carbon dioxide and carbon monoxide, which are gases, and any excess oxalyl chloride can be readily removed under reduced pressure. beilstein-journals.org Similarly, when thionyl chloride is the chlorinating agent, the byproducts are sulfur dioxide and hydrogen chloride, which are also easily removed. prepchem.com

This direct use of the crude product streamlines the synthetic process, saving time and resources. For example, in the synthesis of dextran (B179266) derivatives, freshly prepared this compound was used immediately without purification to acylate the polysaccharide. beilstein-journals.org This approach is also common in the preparation of various other complex molecules where the acyl chloride is an intermediate. core.ac.uk The crude material, a residual orange oil after concentration under reduced pressure, is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and added to the next reaction mixture. core.ac.uk

Optimization of Reaction Conditions for Research-Scale Production

For research-scale production, the optimization of reaction conditions is crucial for maximizing yield and purity. The choice of chlorinating agent, solvent, temperature, and reaction time are key parameters that can be adjusted.

Table 1: Comparison of Chlorinating Agents for this compound Synthesis

Chlorinating Agent Solvent Catalyst Temperature Reaction Time Notable Features
Oxalyl Chloride Dichloromethane (DCM) beilstein-journals.org N,N-Dimethylformamide (DMF) beilstein-journals.org 0 °C to room temperature beilstein-journals.org 3 hours beilstein-journals.org Forms volatile byproducts (CO, CO2, HCl), facilitating easy workup. beilstein-journals.org

The reaction using oxalyl chloride in DCM with a catalytic amount of DMF is a widely adopted method. beilstein-journals.org The reaction is typically initiated at 0 °C and then allowed to warm to room temperature over a few hours. beilstein-journals.org This controlled temperature profile helps to manage the initial exothermicity of the reaction.

In an alternative approach, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been reported for the coupling of 6-heptynoic acid with other molecules, effectively forming an amide or ester bond in situ without isolating the acyl chloride. While this is not a synthesis of this compound itself, it represents an alternative strategy for achieving the same synthetic outcome.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting carboxylic acid. nih.gov After the reaction is complete, the solvent and any volatile byproducts are removed under reduced pressure, yielding the crude this compound, which is often used immediately in the next synthetic step. beilstein-journals.orgcore.ac.uk

Reactivity and Transformational Chemistry of 6 Heptynoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acid Chloride Moiety

6-Heptynoyl chloride (C₇H₉ClO) is an acyl chloride derivative distinguished by a terminal alkyne group. vulcanchem.com Its chemical behavior is dominated by the highly reactive acyl chloride functional group. The carbonyl carbon of an acyl chloride is strongly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This pronounced electrophilicity makes this compound highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction proceeds through a characteristic addition-elimination mechanism. libretexts.orgbyjus.com Initially, a nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. byjus.com Subsequently, the carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. libretexts.org This reactivity allows for the facile conversion of this compound into a variety of other carboxylic acid derivatives, such as esters and amides, while preserving the terminal alkyne moiety for subsequent transformations like click chemistry. vulcanchem.com

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols or phenols provides a direct and efficient route to the corresponding heptynoate esters. This transformation is a classic example of nucleophilic acyl substitution. byjus.com

Reaction with Alcohols : Alcohols act as nucleophiles, attacking the electrophilic carbonyl carbon of this compound. The reaction is typically rapid, often occurring vigorously at room temperature, and results in the formation of an ester and hydrogen chloride (HCl) gas. wjec.co.ukchemguide.co.ukchemguide.co.uk To neutralize the HCl byproduct, the reaction is commonly carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). fishersci.it This method is highly effective for producing esters from primary and secondary alcohols. pressbooks.pub

Reaction with Phenols : Phenols are generally less nucleophilic than alcohols, and their reaction with acyl chlorides is slower. libretexts.org While the reaction can proceed directly, it is often accelerated by first converting the phenol (B47542) into its more reactive conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org The resulting phenoxide ion is a much stronger nucleophile and reacts more readily with this compound to yield the corresponding phenyl ester. libretexts.org

The esterification via the acyl chloride route is generally preferred over the direct Fischer esterification of the parent carboxylic acid with an alcohol because the reaction is irreversible, leading to higher yields of the ester product. wjec.co.uk

ReactantProduct TypeGeneral Conditions
Alcohol (e.g., Ethanol)Alkyl 6-heptynoateRoom temperature, often with a base (e.g., pyridine) to scavenge HCl. fishersci.it
PhenolPhenyl 6-heptynoateSlower reaction; may require heating or pre-treatment of phenol with NaOH to form the more reactive phenoxide ion. chemguide.co.uklibretexts.org

Amidation with Amines and Amides

This compound readily undergoes amidation through nucleophilic acyl substitution with various nitrogen-based nucleophiles, including primary and secondary amines, to produce amides. savemyexams.comlumenlearning.com This reaction is fundamental for incorporating the 6-heptynoyl group into peptides or other molecules via an amide linkage.

Primary amines (R-NH₂) are effective nucleophiles that react swiftly with this compound. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, initiating the addition-elimination sequence. savemyexams.comchemguide.co.uk The reaction is typically exothermic and produces an N-substituted 6-heptynamide and hydrogen chloride. chemguide.co.uk Because amines are basic, the HCl byproduct immediately reacts with a second equivalent of the primary amine to form an ammonium (B1175870) chloride salt. chemguide.co.uk Consequently, the reaction is usually performed using at least two equivalents of the amine or one equivalent of the amine and a different, non-nucleophilic base (like triethylamine) to neutralize the acid. commonorganicchemistry.comchemrevise.org

Secondary amines (R₂NH), such as diethylamine (B46881) and morpholine (B109124), react with this compound in a manner analogous to primary amines to yield N,N-disubstituted amides. lumenlearning.comlibretexts.org

Diethylamine : As a typical secondary amine, diethylamine reacts with this compound to form N,N-diethyl-6-heptynamide. Similar to reactions with primary amines, a base is required to neutralize the HCl generated during the reaction. commonorganicchemistry.com

Morpholine : Morpholine is a heterocyclic secondary amine containing both an amine and an ether functional group. atamankimya.com It undergoes typical acylation reactions with acyl chlorides. atamankimya.comontosight.ai The reaction of morpholine with this compound would produce 4-(6-heptynoyl)morpholine. Due to the presence of the ether oxygen, the nitrogen in morpholine is slightly less nucleophilic than in comparable acyclic secondary amines like piperidine, but it still reacts efficiently with highly electrophilic acyl chlorides. atamankimya.com

Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. The acylation of an oxazolidinone with an acyl chloride, such as this compound, attaches the acyl group to the nitrogen atom of the auxiliary, forming an N-acyl oxazolidinone. This reaction is a crucial step for subsequent stereoselective transformations. The reaction typically involves deprotonating the oxazolidinone N-H with a strong, non-nucleophilic base like n-butyllithium, followed by the addition of the acyl chloride. More conveniently, it can often be achieved by reacting the oxazolidinone with the acyl chloride in the presence of a tertiary amine base like triethylamine. arkat-usa.org The resulting N-(6-heptynoyl)oxazolidinone can then be used to direct stereoselective alkylations, aldol (B89426) reactions, or other C-C bond-forming reactions at the α-carbon. ub.edutdx.cat

ReactantProduct TypeGeneral Conditions
Primary Amine (RNH₂)N-Substituted AmideVigorous reaction at room temperature; requires 2 equivalents of amine or 1 equivalent of amine and a base (e.g., Et₃N). chemguide.co.ukcommonorganicchemistry.com
Secondary Amine (R₂NH) (e.g., Diethylamine, Morpholine)N,N-Disubstituted AmideRoom temperature in an aprotic solvent with a suitable base. lumenlearning.comcommonorganicchemistry.com
Chiral OxazolidinoneN-Acyl OxazolidinoneReaction with a base (e.g., n-BuLi or Et₃N) to deprotonate the oxazolidinone, followed by addition of the acyl chloride. arkat-usa.org
Reaction with Secondary Amines (e.g., Diethylamine, Morpholine)

Reactions with Organometallic Reagents

This compound can react with various organometallic reagents, which act as potent sources of carbon nucleophiles. The outcome of the reaction is highly dependent on the reactivity of the specific organometallic reagent used. saskoer.ca

Reaction with Grignard and Organolithium Reagents : Highly reactive organometallic compounds, such as Grignard reagents (R-MgX) and organolithiums (R-Li), typically add twice to acyl chlorides. libretexts.org The first equivalent undergoes a nucleophilic acyl substitution, where the chloride is displaced to form a ketone intermediate. youtube.com This ketone is also highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic attack (a nucleophilic addition) by another equivalent of the reagent. youtube.comuomustansiriyah.edu.iq After an acidic workup to protonate the resulting alkoxide, the final product is a tertiary alcohol with two identical alkyl groups originating from the organometallic reagent. libretexts.orguomustansiriyah.edu.iq It is generally not possible to isolate the ketone intermediate when using these powerful reagents. youtube.com

Reaction with Organocuprates (Gilman Reagents) : To stop the reaction at the ketone stage, less reactive organometallic reagents are required. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are "softer" nucleophiles that react efficiently with highly electrophilic acyl chlorides but are significantly less reactive towards the resulting ketone product. youtube.commasterorganicchemistry.com Therefore, the reaction of this compound with a Gilman reagent provides a reliable method for synthesizing ketones, where one R-group is from the cuprate (B13416276) and the other is the 6-heptynyl chain from the acyl chloride. youtube.com

ReagentIntermediateFinal Product (after workup)Notes
Grignard Reagent (R-MgX) or Organolithium (R-Li) (Excess)KetoneTertiary AlcoholTwo equivalents of the organometallic reagent add. The reaction cannot be stopped at the ketone stage. libretexts.orgyoutube.com
Lithium Dialkylcuprate (R₂CuLi) (Gilman Reagent)N/AKetoneA single equivalent adds, allowing for the isolation of the ketone product. youtube.com
Grignard Reagents for Tertiary Alcohol Formation

The reaction of acyl chlorides with Grignard reagents (R-MgX) is a well-established method for the formation of tertiary alcohols. organic-chemistry.orgchemguide.co.uk This transformation proceeds via a two-step nucleophilic addition mechanism. The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of a ketone intermediate.

However, the resulting ketone is also highly reactive towards the Grignard reagent. chemistrysteps.com In fact, ketones are generally more reactive than their corresponding acyl chlorides in this context. Consequently, a second equivalent of the Grignard reagent immediately adds to the newly formed ketone's carbonyl carbon. masterorganicchemistry.com This second addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, in which two identical alkyl or aryl groups from the Grignard reagent have been installed. youtube.comlibretexts.org Due to this sequential addition, the reaction cannot be stopped at the ketone stage when using Grignard reagents. chemistrysteps.com

For example, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-methyl-7-octyn-2-ol.

Hydrolytic Pathways and Carboxylic Acid Regeneration

Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to form the corresponding carboxylic acid. This compound is no exception to this rule. The presence of moisture leads to the rapid conversion of the acyl chloride back to its parent, 6-heptynoic acid. youtube.com This reaction underscores the necessity of handling this compound under strictly anhydrous (dry) conditions to maintain its integrity and reactivity for other transformations. vulcanchem.combeilstein-journals.org

The hydrolysis mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield 6-heptynoic acid and hydrochloric acid (HCl). In some synthetic procedures, this reactivity is intentionally exploited; for example, water is added to the reaction mixture to "quench" or destroy any excess this compound remaining after the desired reaction is complete. researchgate.net

Exploitation of the Terminal Alkyne Functionality

The terminal alkyne group (–C≡CH) of this compound provides a second, distinct site for chemical modification, which is central to its application as a bifunctional linker and reporter molecule.

Alkyne-Azide Cycloaddition (Click Chemistry) Preparations

The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." nih.gov This reaction provides a highly efficient and specific method for covalently linking the alkyne-containing molecule to another molecule bearing an azide (B81097) (–N₃) group, forming a stable 1,2,3-triazole ring. wikipedia.orgscielo.br

This compound is frequently used as a reagent to introduce the terminal alkyne "handle" onto biomolecules or polymers that possess a nucleophilic group (like an alcohol or amine). vulcanchem.combeilstein-journals.org The acyl chloride reacts with the nucleophile, attaching the heptynoyl moiety. The resulting alkyne-tagged molecule can then be subjected to a CuAAC reaction. For example, this compound has been used to acylate dextran (B179266), preparing it for subsequent click chemistry applications. beilstein-journals.org Similarly, its parent acid has been used in the synthesis of bifunctional trehalose (B1683222) reporters for studying glycan recycling in mycobacteria, where the alkyne serves as one of the orthogonal handles for fluorescent labeling. nih.govnsf.gov

A key feature of the CuAAC reaction is its exceptional regioselectivity. The copper catalyst directs the reaction to exclusively form the 1,4-disubstituted triazole isomer, as opposed to the uncatalyzed Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers. wikipedia.orgorganic-chemistry.org

Reaction NameCatalystReactantsProduct TypeKey Feature
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) source (e.g., CuSO₄/Sodium Ascorbate)Terminal Alkyne + Azide1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, biocompatible conditions. nih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complex (e.g., Cp*RuCl)Terminal Alkyne + Azide1,5-disubstituted 1,2,3-triazoleComplementary regioselectivity to CuAAC. organic-chemistry.org
Thermal Huisgen CycloadditionNone (heat)Alkyne + AzideMixture of 1,4- and 1,5-disubstituted triazolesLacks regioselectivity. wikipedia.org

Other Alkyne-Involved Functionalizations in Synthetic Routes

Beyond click chemistry, the terminal alkyne of this compound and its derivatives is amenable to a wide array of other synthetic transformations. These reactions further expand its utility as a synthetic intermediate. Plausible functionalizations include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would allow for the attachment of various aromatic or unsaturated groups to the end of the carbon chain. mdpi.com

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, catalyzed by transition metals, to form vinylsilanes or disilylalkanes. nih.gov

Hydrofunctionalization: The addition of H-X bonds (where X can be a variety of atoms) across the triple bond, which can be catalyzed by various metals to achieve high regioselectivity. nih.gov

For many of these transformations, the highly reactive acyl chloride group would likely need to be converted into a more stable functional group, such as an ester or an amide, prior to performing the alkyne functionalization to prevent unwanted side reactions with the catalyst or reagents.

Chemo- and Regioselective Transformations of this compound

The dual functionality of this compound makes it an excellent substrate for demonstrating the principles of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. slideshare.net The reactions of this compound provide clear examples:

Reagent-Based Control: The choice between a Grignard reagent and an organocuprate reagent dictates the outcome of the reaction at the acyl chloride. Both reagents target the same functional group, but their inherent reactivity differences lead to different products (tertiary alcohol vs. ketone), showcasing a form of chemoselective control. chemistrysteps.commasterorganicchemistry.com

Functional Group-Based Control: Hydrolysis specifically targets the acyl chloride group while leaving the alkyne untouched. Conversely, the conditions for copper-catalyzed click chemistry are highly specific for the terminal alkyne, with no reaction occurring at the acyl chloride. This orthogonal reactivity allows for the stepwise functionalization of the molecule.

Regioselectivity refers to the preference for a reaction to occur at one specific position or orientation over all other possibilities. durgapurgovtcollege.ac.inyoutube.com

The most prominent example of regioselectivity in the chemistry of this compound is the azide-alkyne cycloaddition. The use of a copper(I) catalyst (CuAAC) almost exclusively yields the 1,4-disubstituted triazole regioisomer. wikipedia.org If the complementary 1,5-regioisomer is desired, a ruthenium catalyst (RuAAC) can be employed. nih.govorganic-chemistry.org This catalyst-controlled regioselectivity is a powerful tool in modern organic synthesis.

Advanced Applications in Organic Synthesis and Chemical Biology

Role in Complex Molecule Synthesis

The dual reactivity of 6-heptynoyl chloride allows for its strategic incorporation into complex molecular architectures, serving as a linchpin in the synthesis of diverse and significant organic compounds.

Precursor for Macrocycles and Heterocyclic Compounds

The acyl chloride moiety of this compound readily participates in acylation reactions, forming esters, amides, and ketones. The terminal alkyne can then be utilized in a variety of cyclization reactions to construct macrocyclic and heterocyclic frameworks.

Macrocycles, large ring structures, are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of macrocycles often involves a ring-closing step, which can be facilitated by the alkyne group in derivatives of this compound. For instance, the alkyne can undergo intramolecular cyclization reactions, such as azide-alkyne cycloadditions, to form complex macrocyclic structures. cam.ac.uk The synthesis of macrocycles can be achieved through various strategies, including reactions involving dicarboxylic acids or their corresponding diacyl chlorides to form amide bonds and close the ring. beilstein-journals.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in natural products and pharmaceuticals. uou.ac.in The alkyne and acyl chloride functionalities of this compound provide a versatile platform for the synthesis of various heterocyclic systems. chemmethod.comjmchemsci.com For example, the acyl chloride can react with binucleophilic reagents to form an initial acyclic intermediate, which then undergoes an intramolecular reaction involving the alkyne to yield the desired heterocycle.

Reaction TypeRole of this compound DerivativeResulting Structure
Intramolecular Azide-Alkyne CycloadditionProvides the alkyne functionality for ring closure.Triazole-containing macrocycle
Reaction with BinucleophilesAcyl chloride reacts to form an intermediate that cyclizes via the alkyne.Various heterocyclic compounds

Intermediate in Natural Product Total Synthesis (e.g., Mycolactone (B1241217) Analogues)

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. nih.govmdpi.commpg.deresearchgate.net this compound and its derivatives have proven to be valuable intermediates in the synthesis of natural product analogues, such as those of mycolactone. mdpi.comresearchgate.net

Mycolactone is a complex macrolide toxin produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer. mdpi.complos.org The synthesis of mycolactone and its analogues is crucial for studying its biological activity and developing potential therapeutics. mdpi.complos.orgnih.govnih.gov Synthetic routes to mycolactone analogues have utilized building blocks containing alkyne functionalities, which can be derived from reagents like this compound. nih.govnih.gov These alkyne-containing fragments are then elaborated and cyclized to form the macrolactone core of mycolactone. mdpi.comnih.gov The ability to synthesize a variety of mycolactone analogues allows for structure-activity relationship (SAR) studies, providing insights into the parts of the molecule essential for its biological effects. mdpi.complos.org

Integration into Stereoselective Catalysis and Asymmetric Synthesis

Stereoselective catalysis and asymmetric synthesis are critical for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals and other bioactive molecules. nih.govnih.govchemrxiv.orgrsc.org this compound can be integrated into chiral frameworks to participate in highly stereoselective transformations.

Chiral oxazolidinones are powerful chiral auxiliaries that can direct the stereochemical outcome of reactions. williams.edunih.gov When a chiral oxazolidinone is acylated with a reagent like this compound, the resulting N-acyl oxazolidinone can undergo highly diastereoselective α-alkylation. williams.eduresearchgate.net

In this process, the N-acyl oxazolidinone is first deprotonated to form a chiral enolate. The bulky substituent on the chiral auxiliary then blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of stereocontrol. williams.edu The alkyne group of the 6-heptynoyl moiety remains intact throughout this process, allowing for further functionalization after the stereoselective alkylation has been achieved. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product. williams.eduresearchgate.net

StepDescriptionKey Feature
AcylationThis compound reacts with a chiral oxazolidinone.Formation of a chiral N-acyl oxazolidinone.
Enolate FormationDeprotonation at the α-carbon.Generation of a planar, but facially biased, enolate.
AlkylationReaction with an electrophile.Diastereoselective formation of a new C-C bond. williams.edu
Auxiliary CleavageRemoval of the chiral oxazolidinone.Yields an enantiomerically enriched carboxylic acid or derivative. williams.edu

Chemical Biology Probes and Reporter Systems

The terminal alkyne of this compound is a bioorthogonal handle, meaning it is unreactive with most biological functional groups but can undergo specific chemical reactions with a partner group. This property makes it an excellent tool for chemical biology. sigmaaldrich.comuniversiteitleiden.nl

Bioorthogonal Labeling Strategies Utilizing Alkyne Tags

Bioorthogonal labeling is a powerful technique for studying biomolecules in their native environment. universiteitleiden.nlresearchgate.net It typically involves a two-step process: a biomolecule is first tagged with a bioorthogonal functional group, and then a probe containing a complementary reactive group is introduced to visualize or isolate the tagged biomolecule.

The terminal alkyne of this compound is a popular bioorthogonal tag. It can be readily introduced into biomolecules through metabolic labeling or by chemical modification. The alkyne-tagged biomolecule can then be detected by reaction with an azide-containing probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". vulcanchem.com This reaction is highly specific and efficient, allowing for the sensitive detection of the tagged biomolecule. portlandpress.com

Alkyne tags are particularly useful for vibrational imaging techniques like Raman microscopy. researchgate.netchemrxiv.orgrsc.org The alkyne stretching frequency appears in a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous biomolecules. researchgate.netrsc.org This allows for the clear and specific imaging of alkyne-tagged molecules in living cells. researchgate.net For example, this compound has been used to synthesize alkyne-tagged probes for studying the mycomembrane of mycobacteria. nih.govnih.gov

Synthesis of Trehalose (B1683222) Analogues for Mycobacterial Cell Wall Investigations

The mycobacterial cell wall is a complex and unique structure, critical for the survival and virulence of pathogens like Mycobacterium tuberculosis. A key component of the outer mycomembrane is trehalose, which is involved in the transport and assembly of mycolic acids. nsf.gov The antigen 85 (Ag85) complex, a group of mycoloyltransferase enzymes, catalyzes the transfer of mycolic acids from trehalose monomycolate (TMM) to other acceptors, forming trehalose dimycolate (TDM) and arabinogalactan-linked mycolate (AGM). nsf.govnih.gov Researchers utilize synthetic trehalose analogues containing bioorthogonal tags, derived from this compound, to probe these pathways.

6-O-(6-Heptynoyl)-α,α-D-trehalose, also known as O-AlkTMM, is a synthetic analogue of TMM where a heptynoyl group mimics a shorter fatty acid chain. google.com This molecule is created by acylating trehalose with this compound. In O-AlkTMM, the heptynoyl moiety is connected via an ester linkage. nih.govresearchgate.net This probe is processed by the Ag85 mycoloyltransferases in mycobacteria, which transfer the alkyne-tagged heptynoyl chain onto their natural acceptor substrates. researchgate.net Consequently, O-AlkTMM is used to metabolically label both TDM and, predominantly, the arabinogalactan-linked mycolate (AGM) fraction of the cell wall. nih.govresearchgate.net The incorporated alkyne tag can then be visualized using fluorescent azide (B81097) probes via click chemistry, allowing for in-situ detection of mycomembrane synthesis. researchgate.net

Similar to O-AlkTMM, N-(6-Heptynoyl)-6-amino-6-deoxy-α,α-D-trehalose (N-AlkTMM) is a TMM analogue used for probing the mycobacterial cell wall. google.com It is synthesized from 6-amino-6-deoxy-α,α-D-trehalose and this compound. google.comnih.govresearchgate.net The key structural difference is that the heptynoyl group is attached via a more stable amide bond instead of an ester bond. nih.govresearchgate.net This change in linkage alters its metabolic fate within the bacterium. Research has shown that while both probes are processed by mycoloyltransferases, the amide-linked N-AlkTMM preferentially labels TDM, with less incorporation into the AGM fraction. nih.govresearchgate.net This selectivity allows researchers to distinguish between different pathways of mycolic acid metabolism.

Probe NameLinkage TypePrimary Labeling Target(s)
O-AlkTMM EsterArabinogalactan-mycolate (AGM) and Trehalose dimycolate (TDM) nih.govresearchgate.net
N-AlkTMM AmideTrehalose dimycolate (TDM) nih.govresearchgate.net

To investigate multiple, interconnected metabolic steps simultaneously, more complex bifunctional probes have been developed. An example is 6-azido-6-deoxy-6′-O-(6′-heptynoyl)-α,α-D-trehalose (O-AzAlkTMM). nih.govnih.gov This molecule contains two different bioorthogonal handles: an azide group on one glucose unit of the trehalose and an alkyne-containing heptynoyl group on the other. nih.gov The design of O-AzAlkTMM allows for the tracking of a metabolic cascade. nih.govresearchgate.net First, the Ag85 complex transfers the heptynoyl chain to mycolic acid acceptors, labeling components like TDM/AGM with an alkyne. nih.govnih.gov This reaction releases 6-azido-trehalose, which is then recycled by the LpqY-SugABC transporter and used to synthesize new TMM, thereby incorporating an azide label into a different set of molecules. nih.govresearchgate.net This dual-labeling strategy provides a more nuanced view of mycomembrane metabolism and its response to stress. researchgate.net

N-(6-Heptynoyl)-6-amino-6-deoxy-α,α-D-trehalose (N-AlkTMM)

Acetyl-CoA Surrogates for Enzyme Activity Profiling (e.g., 6-Heptynoyl CoA for KATs)

Lysine (B10760008) acetyltransferases (KATs) are enzymes that play a crucial role in cellular regulation by transferring an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to lysine residues on proteins, a key post-translational modification. nih.govnih.gov To study the activity and identify the substrates of specific KATs, researchers have synthesized functionalized surrogates of acetyl-CoA. nih.govresearchgate.net

6-Heptynoyl CoA is an acetyl-CoA analogue where the acetyl group is replaced by a heptynoyl group, which includes the bioorthogonal terminal alkyne. nih.govresearchgate.net This surrogate cofactor is recognized by certain KATs, such as the human p300 enzyme, which exhibits significant promiscuity toward alkyne-functionalized analogs like 6-heptynoyl CoA. researchgate.net The enzyme then transfers the "clickable" heptynoyl group onto its protein substrates. These modified proteins can be subsequently tagged with azide-bearing reporters (e.g., fluorophores or biotin) for visualization, enrichment, and identification, providing a powerful tool for profiling KAT-specific cellular targets. nih.gov

Cofactor/SurrogateAcyl GroupApplication
Acetyl-CoA AcetylNatural cofactor for Lysine Acetyltransferases (KATs) wikipedia.org
6-Heptynoyl CoA 6-HeptynoylBioorthogonal surrogate to label KAT substrates nih.govresearchgate.net

Investigations of Polyketide Synthase Reactivities (e.g., 6-Heptynoyl-S-N-acetylcysteamine)

Polyketide synthases (PKSs) are large, multi-domain enzymes that biosynthesize a diverse class of natural products known as polyketides. mdpi.comfrontiersin.org These enzymes function like an assembly line, iteratively condensing small carboxylic acid units to build complex carbon chains. mdpi.com To study the mechanism and substrate specificity of individual PKS modules, synthetic substrate mimics are employed.

6-Heptynoyl-S-N-acetylcysteamine is one such synthetic probe. rsc.org The N-acetylcysteamine (NAC) portion mimics the phosphopantetheine arm of the acyl carrier protein (ACP) domain, which shuttles substrates between enzymatic domains in a PKS. mdpi.com The 6-heptynoyl group serves as a test substrate containing a terminal alkyne. By presenting a PKS module, such as the terminal module from the erythromycin (B1671065) PKS (EryMod6TE), with 6-heptynoyl-S-NAC, researchers can investigate the module's catalytic activity. rsc.org The reaction products, now bearing the alkyne tag, can be detected and analyzed, for instance, by reacting them with an azide-functionalized fluorophore, providing insights into the enzyme's reactivity with unnatural substrates. rsc.org

NMR Data for 6-Heptynoyl-S-N-acetylcysteamine:

¹H NMR (400 MHz, CDCl₃) δ: 5.80 (bs, 1H), 3.43 (q, 2H, J = 6.1), 3.03 (t, 2H, J = 6.6), 2.61 (t, 2H, J = 7.3), 2.21 (dt, 2H, J = 7.1, 2.7), 1.97 (s, 3H), 1.96 (t, 1H, J = 2.7), 1.79 (m, 2H). rsc.org

Conjugates for Biosensing and Diagnostic Research (e.g., Glyphosate (B1671968) Detection)

The versatility of this compound extends to the development of conjugates for biosensing and diagnostics. The herbicide glyphosate is a major environmental analyte whose detection is of significant interest. nih.govmdpi.com Immunoassays are a common method for detecting small molecules like glyphosate, often relying on a competitive format where a labeled version of the analyte competes with the sample analyte for antibody binding sites. nih.govbibliotekanauki.pl

To facilitate such assays, a glyphosate derivative, N-(hept-6-ynoyl)-N-(phosphonomethyl)glycine, was synthesized using this compound. researchgate.net In this synthesis, the heptynoyl group is attached to the glyphosate molecule. This conjugate can then be used in various detection platforms. For example, the terminal alkyne handle allows it to be "clicked" to an azide-modified reporter molecule, such as a fluorophore, creating a labeled tracer for use in fluorescence-based competitive immunoassays for the rapid detection of glyphosate. nih.govresearchgate.net

Applications in Materials Science Research

The unique properties of this compound have led to its use in the development of novel materials with tailored functionalities.

Low molecular weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of gels. nih.govodu.edu Carbohydrate-based LMOGs are of particular interest due to their biocompatibility and the inherent chirality of sugars, which can be exploited for various applications. nih.govmdpi.com

The synthesis of these gelators often involves the functionalization of monosaccharides. nih.gov For instance, derivatives of D-glucosamine and N-acetyl D-glucosamine are extensively used as building blocks for creating organogelators and hydrogelators. nih.gov The amino group on these sugars provides a convenient point for modification, allowing for the synthesis of a variety of amide and urea (B33335) derivatives. nih.govodu.edu

In this context, this compound can be used to introduce an alkyne-containing acyl chain onto a monosaccharide scaffold. This is typically achieved by reacting the acyl chloride with an amine or hydroxyl group on the sugar. The resulting structure combines the self-assembly driving forces of the carbohydrate headgroup with the reactive potential of the terminal alkyne. This alkyne functionality can then be used for post-gelation modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to introduce other functional moieties.

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their high chemical and photostability, strong absorption, and high fluorescence quantum yields. researchgate.netfrontiersin.org Their properties can be finely tuned by modifying their core structure, making them suitable for a wide range of applications, including bioimaging and sensors. frontiersin.orglsu.edu

This compound serves as a key reagent for introducing a terminal alkyne group onto the BODIPY core. vulcanchem.com This functionalization is a critical step in preparing BODIPY-based probes for various applications. The alkyne handle allows for the attachment of the dye to biomolecules or other substrates using click chemistry. vulcanchem.com For example, a BODIPY-alkyne dye synthesized using this compound has been utilized for profiling proteasome activity. vulcanchem.com

The functionalization of BODIPY dyes can be achieved through various synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. researchgate.net The introduction of different substituents can significantly alter the photophysical properties of the dye, causing shifts in absorption and emission spectra and affecting fluorescence quantum yields. researchgate.netmdpi.com Direct C-H alkoxylation of BODIPY dyes has also been developed as a method for their functionalization. rsc.org

Synthesis of Monosaccharide-Derived Low Molecular Weight Organogelators

Catalysis Research and Development

The field of catalysis has greatly benefited from the development of novel ligands and their integration into metal-catalyzed processes.

The synthesis of effective chiral catalysts is a cornerstone of asymmetric catalysis, aiming to produce one enantiomer of a product selectively. nih.gov The design of chiral ligands is crucial for achieving high enantioselectivity. nih.gov While C2-symmetric ligands have historically been prevalent, non-symmetrical ligands are gaining prominence. nih.gov

The development of chiral catalysts can involve several strategies, including the use of enantiopure ligands, which are available in a specific enantiomeric form. frontiersin.org The selection and synthesis of these ligands are critical for constructing chiral metal-organic frameworks (MOFs) and other catalysts. frontiersin.org An alternative approach involves "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands. rsc.org This simplifies ligand synthesis and opens new avenues for catalyst design. rsc.org

In this area, this compound can be utilized to synthesize chiral ligands by incorporating the heptynoyl group into a chiral scaffold. The terminal alkyne of the ligand can then serve as an anchor point to attach the ligand to a solid support or to create multimetallic catalysts. The design of such ligands can be guided by principles that leverage non-covalent interactions, such as London dispersion, to stabilize the chiral environment around the metal center, leading to enhanced selectivity and reactivity. nih.gov

Transition metal complexes are versatile catalysts for a wide array of chemical transformations due to their variable oxidation states and ability to coordinate with various ligands. numberanalytics.comrsc.org These catalysts are fundamental to processes like hydrogenation, oxidation, and cross-coupling reactions. numberanalytics.comrsc.orgmdpi.com

The integration of ligands bearing an alkyne group, which can be introduced using this compound, into transition metal catalysis offers several advantages. The alkyne functionality can participate directly in catalytic cycles or serve as a reactive handle for catalyst immobilization or modification. For instance, in gold catalysis, which is often used for activating C-C multiple bonds, ligands play a crucial role in achieving enantioselectivity. polyu.edu.hk Chiral bis(phosphine)digold(I) complexes are frequently employed in asymmetric transformations. polyu.edu.hk

The development of new ligands and their incorporation into transition metal complexes is an ongoing area of research aimed at discovering new catalytic processes and improving the efficiency and selectivity of existing ones. mdpi.com

Computational and Theoretical Investigations Involving 6 Heptynoyl Chloride Derivatives

Mechanistic Studies of Reactions (e.g., Ni(II) Catalysis, Radical Alkylation)

Computational and theoretical methods are pivotal in elucidating the intricate mechanisms of reactions involving derivatives of 6-heptynoyl chloride, particularly in the fields of Ni(II) catalysis and radical alkylation.

Ni(II) Catalysis:

Nickel-catalyzed reactions are a cornerstone of modern organic synthesis. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been instrumental in understanding the pathways of these reactions. rsc.orgnih.gov For instance, in Ni-catalyzed cross-coupling reactions, the process often involves the generation of a Ni(I) species, which then undergoes oxidative addition with a substrate. rsc.orgchemrxiv.org DFT calculations can model the energy landscapes of these reactions, identifying key intermediates and transition states. rsc.org

In the context of nickel-catalyzed C-H activation, mechanistic investigations have revealed the importance of paramagnetic Ni(II) complexes as key intermediates. jepss.in The choice of ligands and additives can significantly influence the reaction's efficiency by altering the electronic and steric properties of the nickel center. chemrxiv.orgjepss.in For example, the substitution of a carbonate base with sodium tert-butoxide was shown to dramatically improve catalytic turnover by influencing the catalyst's resting state. jepss.in Computational models help rationalize these experimental observations by providing a detailed picture of the catalyst-substrate interactions. jepss.in

A general mechanistic pathway in many Ni-catalyzed reactions involves the following steps:

Activation of the Ni(II) precatalyst: This often involves reduction to a more reactive Ni(0) or Ni(I) species. chemrxiv.org

Oxidative Addition: The active nickel catalyst reacts with a substrate, such as an alkyl or aryl halide, leading to a higher-valent nickel intermediate (e.g., Ni(III) or Ni(IV)). rsc.orgjepss.in

Transmetalation or Insertion: In cross-coupling reactions, a second component is introduced.

Reductive Elimination: The desired carbon-carbon or carbon-heteroatom bond is formed, regenerating the active nickel catalyst. jepss.in

Radical Alkylation:

Radical reactions offer a powerful method for forming carbon-carbon bonds. The alkylation of C(sp³)–H bonds can be achieved using diacyl peroxides, which serve as a source of alkyl radicals. rsc.org These reactions can proceed under catalyst-free conditions, initiated by heat or light. rsc.orglibretexts.org The mechanism typically involves three phases: initiation, propagation, and termination. libretexts.org

Initiation: The diacyl peroxide undergoes homolytic cleavage to generate two acyloxy radicals, which can then lose carbon dioxide to form alkyl radicals.

Propagation: The alkyl radical can abstract a hydrogen atom from a suitable C-H bond, generating a new radical species which then reacts to form the product and another radical to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

Computational studies can model the stability of the involved radical intermediates, which generally follows the order of tertiary > secondary > primary > methyl, due to hyperconjugation and steric effects. lumenlearning.com

Molecular Modeling for Rational Design of Derived Molecules

Molecular modeling is an indispensable tool for the rational design of new molecules derived from starting materials like this compound. unifap.br By employing computational techniques, chemists can predict the properties and activities of novel compounds before their synthesis, saving significant time and resources. nih.gov

Key aspects of molecular modeling in rational drug design include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a molecule and its biological activity. core.ac.uk By analyzing a series of known compounds, models can be built to predict the activity of new, unsynthesized molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. This model can then be used to screen virtual libraries for new potential drug candidates. core.ac.uk

Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a receptor. nih.gov This provides insights into the binding mode and affinity, guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule-receptor complex, allowing for the study of conformational changes and the influence of solvent. nih.gov

These computational methods allow for the in-silico evaluation of large libraries of virtual compounds, helping to prioritize the most promising candidates for synthesis and biological testing. nih.gov

Elucidation of Structure-Activity Relationships in Functionalized Compounds (e.g., Mycolactone (B1241217) Analogues)

The synthesis of analogues of complex natural products like mycolactone, a toxin from Mycobacterium ulcerans, is crucial for understanding their biological activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies, which systematically modify the structure of a molecule and assess the impact on its biological effect, are central to this process. researchgate.netnih.gov

Mycolactone consists of a 12-membered macrolide core with two side chains: an upper C-linked chain and a lower O-linked polyunsaturated acyl chain. plos.org SAR studies on mycolactone analogues have revealed critical insights:

Modifications to the lower, C5-O-linked polyunsaturated acyl side chain often result in more significant changes in cytotoxicity compared to alterations in the upper side chain. nih.gov

An intact and full-length lower side chain has been shown to be critical for the inhibition of the Sec61 translocon, a key target of mycolactone. researchgate.net

Truncating the lower side chain can lead to derivatives with interesting biological profiles, such as strong inhibition of cell proliferation at non-cytotoxic concentrations. nih.gov

By synthesizing a variety of mycolactone analogues and evaluating their biological activity, researchers can build a detailed picture of the structural features required for cytotoxicity and other biological effects. nih.govresearchgate.net This knowledge is invaluable for designing simplified, synthetically accessible analogues that retain desired biological activities while potentially reducing toxicity.

Electronic Structure Analysis of Reactivity Intermediates

The study of reactive intermediates is fundamental to understanding chemical reaction mechanisms. lumenlearning.comsoton.ac.uknumberanalytics.com These transient species, which include carbocations, carbanions, and radicals, are often difficult to isolate and characterize experimentally. allen.in Electronic structure analysis, through computational methods, provides invaluable information about their geometry, stability, and electronic properties. soton.ac.uknumberanalytics.com

Key Computational Techniques:

Photoelectron Spectroscopy (PES): While an experimental technique, its data is often interpreted with the aid of electronic structure calculations to gain information on the electronic and geometric structure of the ionized molecular species. soton.ac.uk

Density Functional Theory (DFT) and Ab Initio Calculations: These methods are used to calculate the electronic structure, thermodynamic properties, and reactivity of intermediates. numberanalytics.com They can predict geometries, orbital energies, and charge distributions.

Types of Reactive Intermediates:

Carbocations: These electron-deficient species have a positively charged carbon atom, typically with sp² hybridization and a trigonal planar geometry. lumenlearning.comallen.in Their stability is influenced by alkyl substitution (tertiary > secondary > primary) and resonance. lumenlearning.com

Carbanions: These are electron-rich species with a negatively charged, sp³ hybridized carbon. Their stability order is the reverse of carbocations (methyl > primary > secondary > tertiary). lumenlearning.com

Radicals: With an unpaired electron, radicals are typically sp² hybridized and planar. lumenlearning.com Similar to carbocations, their stability is increased by alkyl substitution. lumenlearning.com

By analyzing the electronic structure of intermediates in reactions involving this compound derivatives, chemists can gain a deeper understanding of the reaction pathways, predict product distributions, and design more efficient and selective synthetic methods. For instance, understanding the electronic nature of nickel-acyl intermediates in cross-coupling reactions can inform the choice of ligands to optimize the catalytic cycle. chemrxiv.org

Emerging Research Directions and Future Perspectives for 6 Heptynoyl Chloride

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 6-heptynoyl chloride involves the treatment of 6-heptynoic acid with chlorinating agents like oxalyl chloride or thionyl chloride. vulcanchem.comresearchgate.net While effective, these methods often generate hazardous byproducts. The principles of green chemistry are driving research towards more environmentally benign and sustainable synthetic strategies.

Current research focuses on several key areas to improve the sustainability of acyl chloride synthesis:

Catalytic Approaches: The development of catalytic methods to replace stoichiometric, corrosive chlorinating agents is a primary goal. While direct catalytic chlorination of heptynoic acid is still an area of active research, related green methodologies for similar transformations are being explored.

Solvent-Free and Aqueous Systems: A significant advancement in the sustainable synthesis of related ynones (products of acyl chloride and alkyne coupling) involves performing reactions in water or under solvent-free conditions. rsc.orgmdpi.com For instance, a highly effective coupling of acid chlorides with terminal alkynes has been demonstrated in water using a palladium catalyst and a surfactant. rsc.org

Reusable Catalysts: To minimize waste and cost, researchers are developing heterogeneous catalysts that can be easily recovered and reused. Supported copper nanoparticles have been shown to be a highly efficient and reusable catalyst for the coupling of acyl chlorides and terminal alkynes under palladium- and ligand-free conditions. mdpi.com Similarly, palladium catalysts deposited on functionalized silica (B1680970) gel are being investigated for Sonogashira-type cross-couplings of acyl chlorides with terminal alkynes. rsc.org

Alternative Reagents: The use of less hazardous reagents is another avenue of exploration. For example, research into bio-based divalent acyl chlorides and their polymerization points towards a future where starting materials themselves are derived from renewable resources. nih.gov

Table 1: Comparison of Synthetic Routes for Acyl Chloride and Ynone Synthesis

Method Reagents Solvent Key Advantages Key Disadvantages
Traditional Oxalyl chloride, Thionyl chloride Anhydrous organic solvents High yield Hazardous byproducts, harsh conditions
Green (Water-based) PdCl2(PPh3)2/CuI, Surfactant Water Environmentally benign, mild conditions May require surfactants
Green (Solvent-free) Supported Copper Nanoparticles None Reusable catalyst, no solvent waste Catalyst preparation may be complex
Green (Reusable Catalyst) Palladium on Silica Gel Organic solvents Catalyst can be recycled Potential for metal leaching

Expansion of Bioorthogonal Chemical Biology Applications

The terminal alkyne group of this compound makes it an ideal reagent for bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgd-nb.info This reaction's high efficiency, selectivity, and biocompatibility have enabled a wide range of applications in chemical biology.

Future research in this area is focused on expanding the utility of this compound and similar alkyne-functionalized molecules:

Development of Advanced Chemical Probes: this compound serves as a key intermediate in the synthesis of sophisticated chemical probes. rsc.org For example, it is used to create BODIPY-alkyne dyes for proteasome activity profiling. vulcanchem.com Future work will likely involve the design of probes with enhanced features such as "turn-on" fluorescence upon binding to a target, or probes for multiplexed imaging of different cellular components.

In Vivo Imaging and Diagnostics: A major goal is the development of bioorthogonal reporters for in vivo imaging in living organisms. rsc.org The small size and reactivity of the alkyne group make it suitable for metabolic labeling, where cells incorporate the alkyne-tagged molecule into biomolecules. These can then be visualized using fluorescently tagged azides.

Drug Delivery and Targeting: The ability to specifically label biomolecules opens up possibilities for targeted drug delivery. For instance, an antibody could be functionalized with an azide (B81097), and a drug carrying an alkyne (derived from this compound) could be "clicked" onto it, directing the drug to a specific cell type.

Proteome Profiling: Researchers are using alkyne-functionalized probes to globally identify and monitor the levels of post-translationally modified proteins, such as prenylated proteins, in various cell types. This provides valuable insights into cellular signaling and disease pathologies.

Integration into Next-Generation Functional Materials

The dual functionality of this compound allows for its incorporation into polymers and other materials, imparting them with new properties and functionalities. The acyl chloride can participate in polymerization reactions, while the alkyne remains available for subsequent modifications via click chemistry.

Emerging trends in this field include:

Synthesis of Functionalized Polymers: this compound can be used as a monomer to create functionalized polyesters and other polymers. rsc.org The pendant alkyne groups along the polymer backbone can then be used to attach a wide variety of molecules, such as drugs, targeting ligands, or imaging agents.

Surface Modification: The reactivity of this compound makes it suitable for modifying the surfaces of materials. By anchoring the acyl chloride to a surface, a layer of terminal alkynes can be created, which can then be used to attach other molecules via click chemistry, altering the surface properties for applications in biocompatibility, sensing, or catalysis.

Cross-linked Polymers and Gels: The alkyne groups on polymer chains can be used as sites for cross-linking, leading to the formation of hydrogels and other cross-linked materials. For example, azide-functionalized polymers can be cross-linked with alkyne-containing molecules to form stable networks. These materials have potential applications in tissue engineering and controlled-release drug delivery.

Conductive Polymers: The incorporation of alkyne functionalities into polymer backbones is a strategy being explored for the synthesis of conductive polymers. rsc.org The delocalized π-systems of the alkynes can contribute to the electronic properties of the material.

Exploration in Novel Catalytic Systems

While this compound is a reagent, its derivatives are being explored in the development of novel catalytic systems. The terminal alkyne is a versatile handle for incorporating the molecule into larger catalytic architectures.

Future research directions include:

Precursor for Heterocycle Synthesis: The reaction of this compound with terminal alkynes, known as the acyl Sonogashira reaction, produces ynones. rsc.org These ynones are valuable intermediates for the synthesis of a wide variety of heterocyclic compounds, which are common scaffolds in pharmaceuticals and other bioactive molecules. rsc.org

Ligand Development for Homogeneous Catalysis: The alkyne group can be used to attach the heptanoyl moiety to ligands for transition metal catalysts. This could allow for the creation of catalysts with tailored steric and electronic properties, or for the immobilization of homogeneous catalysts on solid supports.

Self-Assembled Catalytic Systems: The principles of supramolecular chemistry can be used to create self-assembled catalytic systems. For example, a catalytic species could be attached to an azide-functionalized molecule, which could then be "clicked" onto an alkyne-bearing scaffold, such as a polymer or a micelle, to create a nanostructured catalyst.

Immobilized Catalysts: The development of catalysts immobilized on solid supports is a key area of green chemistry. The alkyne group of this compound derivatives provides a convenient anchor point for attaching catalytic species to supports like silica, polymers, or nanoparticles. This facilitates catalyst recovery and reuse.

Table 2: Potential Roles of this compound Derivatives in Catalysis

Catalytic Application Role of this compound Derivative Potential Advantage
Heterocycle Synthesis Precursor to ynone intermediates Access to diverse molecular scaffolds
Homogeneous Catalysis Component of a larger ligand structure Tunable catalyst properties
Supramolecular Catalysis Building block for self-assembled systems Creation of enzyme-mimicking catalysts
Heterogeneous Catalysis Anchor for immobilization on a solid support Catalyst reusability and waste reduction

Interdisciplinary Research at the Interface of Chemistry and Biology

The unique properties of this compound place it at the forefront of interdisciplinary research that bridges chemistry and biology. mdpi.com Its ability to participate in bioorthogonal reactions makes it an invaluable tool for studying biological processes in their native environment.

Future interdisciplinary research will likely focus on:

Chemical Genetics: Using small molecules like those derived from this compound to perturb and study the function of specific proteins or pathways in living cells, complementing traditional genetic approaches. mdpi.com

Disease Diagnosis and Therapy: The development of alkyne-functionalized probes for the early detection of disease biomarkers. Furthermore, the use of click chemistry to construct highly specific drug-antibody conjugates represents a promising therapeutic strategy.

Understanding Post-Translational Modifications: Designing and synthesizing novel probes based on this compound to identify and characterize new types of post-translational modifications, which play crucial roles in cellular regulation.

Systems Biology: Combining the use of chemical probes with high-throughput screening and "omics" technologies (proteomics, metabolomics) to gain a systems-level understanding of complex biological processes.

The continued exploration of this compound and its derivatives will undoubtedly lead to new discoveries and technologies at the interface of chemistry, biology, and materials science, with far-reaching implications for medicine and biotechnology.

Q & A

Basic: What synthetic methodologies are commonly employed for 6-Heptynoyl chloride, and how do reaction parameters influence yield?

This compound is typically synthesized via the reaction of 6-heptynoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Critical parameters include:

  • Temperature : Elevated temperatures (40–60°C) accelerate the reaction but may promote side reactions such as dimerization .
  • Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis .
  • Catalyst use : Catalytic dimethylformamide (DMF) enhances reactivity with sterically hindered acids .
    Yield optimization requires monitoring by TLC or in-situ IR spectroscopy to track acyl chloride formation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Discrepancies in spectral data may arise from impurities, solvent effects, or tautomerism. Methodological approaches include:

  • Multi-technique validation : Cross-verify NMR (¹³C/¹H) with IR (C≡C stretch ~2100 cm⁻¹) and mass spectrometry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for structural confirmation .
  • Controlled replication : Repeat synthesis under inert conditions to exclude oxidative byproducts .
    Documentation of solvent purity and calibration standards is critical to ensure reproducibility .

Basic: What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during hydrolysis .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to its corrosive nature .
  • Moisture control : Store under nitrogen or argon to avoid exothermic reactions with water .

Advanced: What strategies enhance the stability of this compound in long-term storage?

  • Inert storage : Use Schlenk flasks with molecular sieves (3Å) to adsorb trace moisture .
  • Temperature control : Store at –20°C to slow thermal decomposition; avoid repeated freeze-thaw cycles .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent alkyne polymerization .
    Regular purity checks via titration or GC-MS are recommended to assess degradation .

Basic: Which analytical techniques are prioritized for assessing this compound purity?

  • Quantitative NMR : Integrate proton signals to estimate residual solvents or unreacted acid .
  • Elemental analysis : Verify Cl content (theoretical: ~20.1%) to confirm stoichiometry .
  • Titrimetry : Use aqueous AgNO₃ to quantify free chloride ions from hydrolysis .

Advanced: How should experimental designs be structured to study this compound in coupling reactions?

  • Variable isolation : Test solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd/Cu systems), and temperature gradients .
  • Kinetic profiling : Use in-situ Raman spectroscopy to monitor reaction progress and intermediate formation .
  • Control experiments : Compare reactivity with non-ynoyl analogs to isolate alkyne-specific effects .
    Statistical tools like DOE (Design of Experiments) can identify parameter interactions .

Basic: What side reactions occur during synthesis, and how are they mitigated?

  • Hydrolysis : Competing water traces convert the chloride back to carboxylic acid. Use anhydrous solvents and molecular sieves .
  • Dimerization : Alkyne self-coupling forms diynes. Lower reaction temperatures and shorter durations reduce this .
  • Oxidation : Exposure to air may form peroxides. Conduct reactions under nitrogen and add stabilizers .

Advanced: How can contradictory catalytic efficiency data in cross-coupling studies be analyzed?

  • Error source identification : Quantify catalyst purity (e.g., ICP-MS for metal content) and substrate degradation .
  • Meta-analysis : Compare results across solvent systems (polar vs. nonpolar) and reductants (e.g., Zn vs. Mg) .
  • Bayesian statistics : Model uncertainty in kinetic data to distinguish experimental noise from mechanistic variations .
    Replicate studies with independent batches to confirm trends .

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